molecular formula C25H20N4O3 B4615902 N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

Cat. No.: B4615902
M. Wt: 424.5 g/mol
InChI Key: VCMVXAURZFZSQR-UHFFFAOYSA-N
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Description

N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring fused with phenyl groups and a carbamoylphenyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-29-25(32)21(24(31)27-19-15-9-8-14-18(19)23(26)30)20(16-10-4-2-5-11-16)22(28-29)17-12-6-3-7-13-17/h2-15H,1H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMVXAURZFZSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-N-(2-hydroxyphenyl)acetamide with 2-methoxy-3-methylbenzoic acid, followed by the reaction with ammonium carbonate. This process ensures high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-tumor effects.

    Medicine: Studied for its potential therapeutic properties in treating diseases like Parkinson’s and Alzheimer’s.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE involves the modulation of several key signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, the compound reduces the production of inflammatory cytokines and oxidative stress, improving mitochondrial function in cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Carbamoylphenyl)Isonicotinamide
  • N-(2-carbamoylphenyl)-2-methoxy-3-methylbenzamide

Uniqueness

N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE stands out due to its unique combination of a pyridazine ring with phenyl groups and a carbamoylphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Reactant of Route 2
N-(2-CARBAMOYLPHENYL)-2-METHYL-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

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